Methyl 3,3,3-trifluoro-N-(tosyl)alaninate
CAS No.: 1262416-11-4
Cat. No.: VC11672292
Molecular Formula: C11H12F3NO4S
Molecular Weight: 311.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262416-11-4 |
|---|---|
| Molecular Formula | C11H12F3NO4S |
| Molecular Weight | 311.28 g/mol |
| IUPAC Name | methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate |
| Standard InChI | InChI=1S/C11H12F3NO4S/c1-7-3-5-8(6-4-7)20(17,18)15-9(10(16)19-2)11(12,13)14/h3-6,9,15H,1-2H3/t9-/m1/s1 |
| Standard InChI Key | SVOFGQBXSOWEDY-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(=O)OC)C(F)(F)F |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3,3,3-trifluoro-N-(tosyl)alaninate is a chiral compound with the systematic IUPAC name methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate. Its molecular architecture combines a trifluoromethyl group at the β-position of alanine with a tosyl (p-toluenesulfonyl) protecting group on the α-amino group. The compound’s stereochemistry is defined by the (2R) configuration, which influences its reactivity and interaction in asymmetric synthesis.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1262416-11-4 |
| IUPAC Name | methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate |
| Molecular Formula | C₁₁H₁₂F₃NO₄S |
| Molecular Weight | 311.28 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F |
| InChIKey | SVOFGQBXSOWEDY-SECBINFHSA-N |
The compound’s SMILES and InChIKey descriptors confirm its structural uniqueness, particularly the presence of the electron-withdrawing trifluoromethyl group and the sulfonamide moiety.
Physicochemical Properties
The compound’s physicochemical profile is shaped by its fluorinated and sulfonamide substituents:
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Lipophilicity: The trifluoromethyl group enhances lipophilicity (LogP ≈ 1.76 estimated), improving solubility in organic solvents.
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Polar Surface Area (PSA): The sulfonamide and ester functionalities contribute to a PSA of ~74.9 Ų, influencing its permeability and intermolecular interactions.
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Stability: The tosyl group confers resistance to enzymatic degradation, making the compound suitable for prolonged storage and handling .
Research Applications and Industrial Relevance
Peptide Synthesis
The compound’s tosyl group acts as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Its trifluoromethyl moiety introduces hydrophobicity into peptide chains, aiding in the study of membrane-protein interactions and bioactive peptide design .
Agrochemical and Pharmaceutical Intermediates
The compound’s stability and functional groups make it a candidate for derivatization into herbicides or protease inhibitors. Industrial suppliers report its use in proprietary synthetic routes for fluorinated bioactive molecules.
Regulatory Compliance and Customs Classification
While specific regulatory data for this compound is limited, structurally related acyclic amides fall under HS Code 2924199090 (“Other acyclic amides and their derivatives”). Import/export regulations may require compliance with:
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